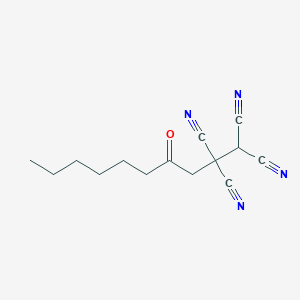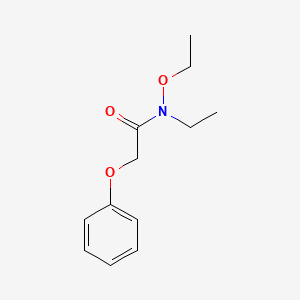
N,O-Diethyl-2-phenoxyacetohydroxamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,O-Diethyl-2-phenoxyacetohydroxamic acid is an organic compound that belongs to the class of hydroxamic acids These compounds are characterized by the presence of a hydroxylamine functional group attached to a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Diethyl-2-phenoxyacetohydroxamic acid typically involves the reaction of phenoxyacetic acid with diethylamine and hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Phenoxyacetic acid is reacted with diethylamine to form N,O-diethyl-2-phenoxyacetamide.
Step 2: The resulting amide is then treated with hydroxylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N,O-Diethyl-2-phenoxyacetohydroxamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amine or hydroxylamine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer progression.
Industry: It is used in the development of new materials and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of N,O-Diethyl-2-phenoxyacetohydroxamic acid involves its interaction with specific molecular targets, such as metalloproteases. The hydroxamic acid group can chelate metal ions in the active site of these enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetohydroxamic acid: A simpler hydroxamic acid with similar enzyme inhibitory properties.
N-Methylhydroxamic acid: Another hydroxamic acid derivative with different substituents.
Phenoxyacetic acid derivatives: Compounds with similar phenoxy groups but different functional groups.
Uniqueness
N,O-Diethyl-2-phenoxyacetohydroxamic acid is unique due to its specific combination of diethyl and phenoxy groups, which confer distinct chemical and biological properties. Its ability to chelate metal ions and inhibit metalloproteases makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
91644-70-1 |
|---|---|
Fórmula molecular |
C12H17NO3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
N-ethoxy-N-ethyl-2-phenoxyacetamide |
InChI |
InChI=1S/C12H17NO3/c1-3-13(16-4-2)12(14)10-15-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
Clave InChI |
WYJUJCNMYPLXOF-UHFFFAOYSA-N |
SMILES canónico |
CCN(C(=O)COC1=CC=CC=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)
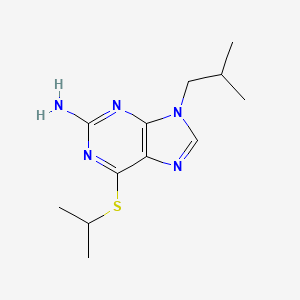
![[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid](/img/structure/B14362191.png)
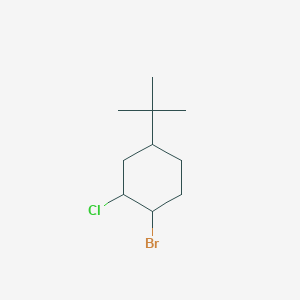

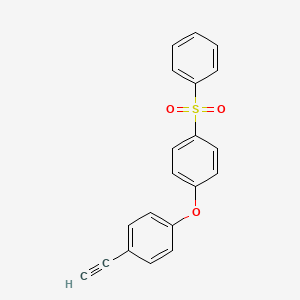
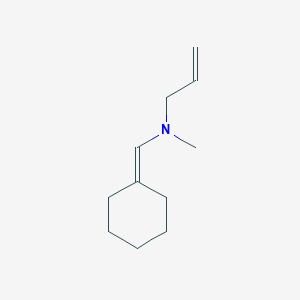
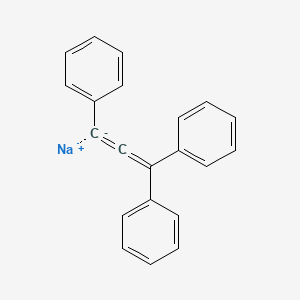
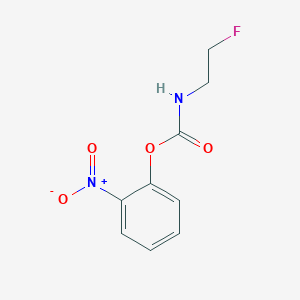
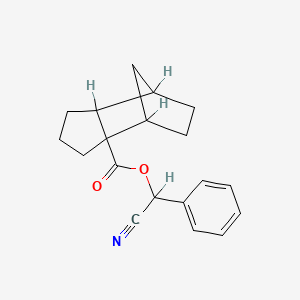
![3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole](/img/structure/B14362224.png)
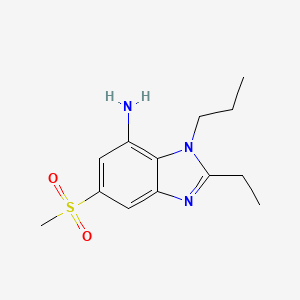
![N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide](/img/structure/B14362244.png)
